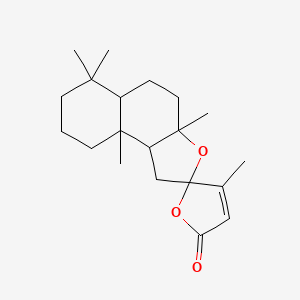
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) is a conjugated polymer derived from thiophene, a sulfur-containing heterocycle. This compound is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications. The incorporation of cyclohexyl and methyl groups into the thiophene backbone enhances its solubility and processability, which are crucial for practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) typically involves the polymerization of the monomer 3-cyclohexyl-4-methylthiophene. This can be achieved through various polymerization techniques, including oxidative polymerization and transition metal-catalyzed coupling reactions.
Oxidative Polymerization: This method involves the use of oxidizing agents such as ferric chloride (FeCl3) to initiate the polymerization process. The reaction is usually carried out in an anhydrous solvent like chloroform or dichloromethane under inert atmosphere conditions.
Transition Metal-Catalyzed Coupling: Methods such as the Grignard metathesis (GRIM) polymerization or Stille coupling can be employed. These methods use catalysts like nickel or palladium complexes to facilitate the coupling of monomer units, resulting in high molecular weight polymers with controlled regioregularity.
Industrial Production Methods
Industrial production of this compound) often involves large-scale oxidative polymerization due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the polymer, which is essential for its application in electronic devices.
化学反应分析
Types of Reactions
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form conductive states, which is crucial for its application in electronic devices.
Reduction: Reduction reactions can be used to modify the electronic properties of the polymer.
Substitution: Functional groups can be introduced into the polymer backbone through substitution reactions, allowing for the tuning of its properties.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride (FeCl3), iodine (I2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Conductive polymer forms
Reduction: Modified electronic properties
Substitution: Functionalized polymers with tailored properties
科学研究应用
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of conjugated polymers.
Medicine: Investigated for use in drug delivery systems and bioelectronics.
Industry: Utilized in the production of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
作用机制
The mechanism of action of POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) involves the delocalization of electrons along the conjugated polymer backbone. This delocalization allows the polymer to conduct electricity when oxidized. The molecular targets include the polymer chains themselves, which interact with dopants or other molecules to modify their electronic properties. The pathways involved include electron transfer processes that enable the polymer to switch between conductive and non-conductive states.
相似化合物的比较
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) can be compared with other polythiophene derivatives such as:
Poly(3-hexylthiophene): Known for its high regioregularity and excellent electronic properties, but with different solubility characteristics.
Poly(3-butylthiophene): Similar electronic properties but with different side chain effects on solubility and processability.
Poly(3-dodecylthiophene): Exhibits high molecular weight and conductivity, but with longer alkyl side chains affecting its properties.
The uniqueness of this compound) lies in its specific side chain modifications, which enhance its solubility and processability while maintaining desirable electronic properties.
属性
CAS 编号 |
160848-56-6 |
|---|---|
分子式 |
C9H8ClNS |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



